1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol
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Overview
Description
1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol is a chemical compound that features a fluorine atom, a pyrazole ring, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-pyrazole and 3-chloro-1-fluoropropan-2-ol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 1-methyl-1H-pyrazole is reacted with 3-chloro-1-fluoropropan-2-ol in the presence of the base. The reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours until the reaction is complete.
Purification: The product is purified by standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol: Unique due to the presence of both a fluorine atom and a pyrazole ring.
1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]ethanol: Similar structure but with a shorter carbon chain.
1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]butan-2-ol: Similar structure but with a longer carbon chain.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique reactivity and binding properties. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable building block in various applications.
Properties
Molecular Formula |
C7H12FN3O |
---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
1-fluoro-3-[(1-methylpyrazol-4-yl)amino]propan-2-ol |
InChI |
InChI=1S/C7H12FN3O/c1-11-5-6(3-10-11)9-4-7(12)2-8/h3,5,7,9,12H,2,4H2,1H3 |
InChI Key |
PFSIFHNZTNSTDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC(CF)O |
Origin of Product |
United States |
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